An In-depth Technical Guide to 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline: Structure, Properties, and Synthetic Strategies
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a vast range of biological activities.[1][2][3][4] This guide provides a detailed technical overview of a specific, functionalized derivative: 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline. The strategic placement of a bromine atom at the C-8 position offers a versatile handle for synthetic diversification through cross-coupling reactions, while the gem-dimethyl group at C-4 introduces conformational rigidity and steric bulk, which can significantly influence pharmacological activity. This document delves into the molecule's structural features, physicochemical properties, a proposed synthetic pathway rooted in established chemical principles, and its potential as a valuable building block in modern drug discovery programs.
Introduction: The Significance of the Tetrahydroisoquinoline Core
The THIQ nucleus is a privileged scaffold in drug development, found in compounds exhibiting activities ranging from antitumor and antimicrobial to potent CNS agents.[5][6] Its rigid, benzofused piperidine structure provides a well-defined three-dimensional geometry for interacting with biological targets. The ability to substitute the scaffold at various positions on both the aromatic and heterocyclic rings allows for the fine-tuning of steric, electronic, and pharmacokinetic properties.
8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline emerges as a particularly interesting building block for several reasons:
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The 8-Bromo Substituent : This aryl halide is not merely a placeholder; it is a key functional group for post-synthetic modification. It serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups.[7] This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
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The C-4 Gem-Dimethyl Group : Disubstitution at the C-4 position locks the conformation of the heterocyclic ring, preventing the ring-flipping observed in unsubstituted THIQs. This conformational constraint can lead to higher binding affinity and selectivity for a specific biological target. Furthermore, the steric bulk of the methyl groups can be exploited to probe the topology of receptor binding pockets.
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The Secondary Amine : The nitrogen at the 2-position is a nucleophilic and basic center, readily undergoing alkylation, acylation, sulfonylation, and other reactions to further expand the chemical diversity of the scaffold.
This guide will provide a comprehensive analysis of this promising molecule, offering both foundational knowledge and practical insights for its synthesis and application.
Structural and Physicochemical Profile
Chemical Structure Analysis
The core structure consists of a benzene ring fused to a piperidine ring, with key substituents defining its chemical identity. The IUPAC name is 8-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline.
Caption: Chemical structure of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline.
Physicochemical Data
Quantitative experimental data for the free base is sparse in the literature. Data for the hydrochloride salt is more commonly available from commercial suppliers.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄BrN | Calculated |
| Molecular Weight | 240.14 g/mol | Calculated |
| CAS Number | 1203682-59-0 (HCl salt) | [8] |
| Appearance | Solid (Predicted) | - |
| XLogP3 | 2.6 | Predicted[9] |
| Monoisotopic Mass | 239.031 g/mol | Predicted[9] |
Predicted Spectroscopic Profile
While specific experimental spectra are not readily published, the structure allows for a confident prediction of its key spectroscopic features.
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¹H NMR:
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Aromatic Protons (3H): Expect three signals in the aromatic region (~6.8-7.5 ppm). These protons on the brominated ring will likely appear as a doublet, a triplet (or doublet of doublets), and another doublet, with coupling constants typical for ortho and meta relationships.
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Benzylic Protons (C1-H₂, 2H): A singlet is expected for the two protons at the C-1 position, likely around 4.0-4.5 ppm.
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Heterocyclic Protons (C3-H₂, 2H): A singlet is expected for the two protons at the C-3 position, likely shifted slightly upfield from the C-1 protons, around 2.8-3.2 ppm.
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Amine Proton (N-H, 1H): A broad singlet, the chemical shift of which will be concentration and solvent-dependent.
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Gem-Dimethyl Protons (2 x CH₃, 6H): A sharp singlet integrating to six protons, expected in the aliphatic region (~1.2-1.5 ppm).
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¹³C NMR:
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Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (~120-145 ppm). The carbon bearing the bromine (C-8) will be significantly shifted.
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Quaternary Carbon (C-4): A signal around 35-45 ppm.
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Benzylic Carbon (C-1): A signal around 45-55 ppm.
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Heterocyclic Carbon (C-3): A signal around 40-50 ppm.
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Methyl Carbons (2C): A signal in the aliphatic region (~25-30 ppm).
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Mass Spectrometry (EI): The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 239 and 241.
Proposed Synthesis and Manufacturing
A specific, peer-reviewed synthesis for 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is not prominently available. However, a robust and logical synthetic route can be proposed based on well-established transformations in isoquinoline chemistry, primarily the Bischler-Napieralski reaction followed by reduction.[1][2] A key intermediate, the lactam 3 , is commercially available, suggesting the feasibility of this approach.
Retrosynthetic Analysis and Strategy
The target molecule 4 can be accessed via the reduction of the corresponding lactam, 8-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one (3 ). This lactam can be synthesized from a suitable N-acylated phenethylamine precursor (2 ) via an intramolecular Friedel-Crafts-type cyclization, a variation of the Bischler-Napieralski reaction. The precursor itself originates from the coupling of 2-bromo-phenethylamine with a carboxylic acid derivative bearing the gem-dimethyl group.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nextsds.com [nextsds.com]
- 9. PubChemLite - 8-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (C11H14BrN) [pubchemlite.lcsb.uni.lu]
